5-methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine
Overview
Description
5-Methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group, a pyridin-2-yl group, and a pyrrolidin-1-yl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a pyridin-2-yl boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Substitution with Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced via nucleophilic substitution, where a pyrrolidine derivative reacts with a suitable leaving group on the pyrimidine ring.
Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group on the pyrimidine ring using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents on the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and halogenated derivatives under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
5-Methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions, helping to elucidate the mechanisms of action of various biological processes.
Drug Discovery: It serves as a lead compound for the development of new drugs, with modifications to its structure potentially leading to improved efficacy and reduced side effects.
Industrial Applications: The compound may be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyridin-2-yl and pyrimidine core but may have different substituents, leading to variations in their biological activities.
Pyrrolidine-Substituted Pyrimidines: Compounds with pyrrolidine groups attached to the pyrimidine ring, which may exhibit similar or distinct biological properties.
Methoxy-Substituted Pyrimidines: Pyrimidine derivatives with methoxy groups, which can influence the compound’s solubility, stability, and reactivity.
Uniqueness
5-Methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine is unique due to the combination of its substituents, which confer specific physicochemical properties and biological activities. The presence of the methoxy group, pyridin-2-yl group, and pyrrolidin-1-yl group allows for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-methoxy-2-pyridin-2-yl-4-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-19-12-10-16-13(11-6-2-3-7-15-11)17-14(12)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTFWSMQGOILNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCCC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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